4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one
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Overview
Description
5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7-trimethyl- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its unique structure, which includes a fused pyridine and indole ring system, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7-trimethyl- typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis followed by intramolecular esterification . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques such as the Sonogashira reaction, which is used to form carbon-carbon bonds in the presence of palladium catalysts . The process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7-trimethyl- exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole: Known for its high anti-tumor activity.
3,6-dihydro-5H-pyrazolo[4′,3′5,6]pyrano[3,4-b]indol-5-one: A pyrazolo-fused pyrano indolone with unique biological properties.
Uniqueness
5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7-trimethyl- stands out due to its specific structural features, which confer unique chemical reactivity and biological activity
Properties
CAS No. |
66842-68-0 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one |
InChI |
InChI=1S/C14H20N2O2/c1-14(2)4-8-12(10(17)5-14)13-9(15-8)6-16(3)7-11(13)18/h11,15,18H,4-7H2,1-3H3 |
InChI Key |
LIEULKOUKZVFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=C(N2)CN(CC3O)C)C |
Origin of Product |
United States |
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